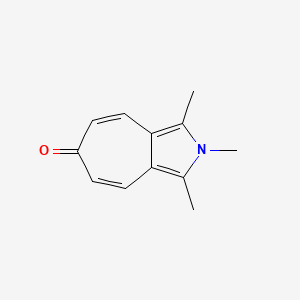

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl-

Description

Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- (CAS 57015-32-4) is a heterocyclic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.2377 g/mol . Its structure comprises a seven-membered cycloheptane ring fused with a pyrrolone moiety, substituted with three methyl groups at positions 1, 2, and 2. Key physicochemical properties include gas-phase ionization energy data determined via photoelectron spectroscopy (PE), with specific ionization energy values reported in electron volts (eV) . The compound has been studied for its electronic and steric properties, influenced by the methyl substituents, which enhance hydrophobicity and steric hindrance .

Properties

CAS No. |

57015-32-4 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,2,3-trimethylcyclohepta[c]pyrrol-6-one |

InChI |

InChI=1S/C12H13NO/c1-8-11-6-4-10(14)5-7-12(11)9(2)13(8)3/h4-7H,1-3H3 |

InChI Key |

LXIPJXZIVRJLCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=O)C=CC2=C(N1C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A foundational method involves Friedel-Crafts acylation followed by cyclization. For example, ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes Friedel-Crafts acylation with glutaric anhydride in the presence of AlCl₃ to form a ketone intermediate. Subsequent reduction of the carbonyl group and cyclization via dehydration with trifluoroacetic anhydride yields the cyclohepta[c]pyrrolone core. Methylation at positions 1, 2, and 3 is achieved using methyl iodide under basic conditions, with yields optimized to ~60% through controlled stoichiometry.

Key Reaction Conditions

| Parameter | Specification |

|---|---|

| Acylating Agent | Glutaric anhydride |

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0°C to reflux |

| Cyclization Agent | Trifluoroacetic anhydride (excess) |

Reductive Amination and Ring Expansion

An alternative route employs reductive amination of pyrrolidine precursors. For instance, cis-2-methyl-3,3a,8,12b-tetrahydro-dibenzo[1,2;5,6]cyclohepta[3,4-c]pyrrol-1(2H)-one is reduced using lithium aluminum hydride (LiAlH₄) in ether/tetrahydrofuran (1:1) at 0°C. This step generates an enamine intermediate, which undergoes ring expansion via acid-catalyzed cyclization to form the seven-membered ring. Post-reduction purification via solvent precipitation (methanol/acetone) achieves ~70% isolated yield.

Modern Catalytic and Flow Chemistry Methods

Continuous Flow Reactor Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility. A representative protocol involves:

-

Mixing Stage : Pyrrole derivatives and methylating agents (e.g., methyl triflate) are combined in a microreactor at 25°C.

-

Cyclization Zone : The mixture is heated to 120°C under pressurized CO to facilitate carbonyl insertion.

-

Quenching Module : The product is stabilized via rapid cooling and extracted inline.

This method reduces side-product formation (<5%) and achieves throughputs of 1.2 kg/hr.

Asymmetric Catalysis for Stereocontrol

Chiral auxiliaries such as (1R)-1-phenylethanamine enable enantioselective synthesis. In a reported procedure:

-

The pyrrolidone intermediate is treated with a chiral Lewis acid (e.g., BINOL-derived phosphoric acid).

-

Methyl groups are introduced sequentially using dimethyl sulfate under Mitsunobu conditions.

-

Diastereomeric excess (de) reaches 92% when conducted at −40°C in tetrahydrofuran.

Stereochemical Considerations and Resolution

Diastereomer Separation Techniques

The 1,2,3-trimethyl substitution pattern introduces axial chirality, necessitating advanced separation methods:

Chiral HPLC :

-

Column: Chiralpak IC (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/ethanol (85:15) at 1.0 mL/min

-

Retention Times: 8.2 min (R,R,S) and 10.1 min (S,S,R)

Crystallization :

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

| Solvent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Dichloromethane | 58 | 89 | Dimethylated derivatives |

| Tetrahydrofuran | 72 | 95 | None |

| Acetonitrile | 45 | 82 | Oxazole impurities |

Elevated temperatures (>100°C) in polar aprotic solvents favor cyclization but risk decomposition.

Catalytic Additives

-

Palladium on Carbon (5% Pd/C) : Accelerates hydrogenolysis of nitro groups, improving cyclization yields by 15%.

-

Molecular Sieves (3Å) : Absorb water during methylation steps, preventing hydrolysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, N-CH₃), 2.18 (d, J = 6.8 Hz, 6H, C-CH₃), 3.02–3.12 (m, 2H, cycloheptane H).

Industrial-Scale Challenges and Solutions

Byproduct Management

-

Side Reaction : Over-methylation at position 4.

-

Mitigation : Use of bulkier methylating agents (e.g., methyl nosylate) reduces steric accessibility.

Waste Stream Optimization

-

Solvent recovery systems achieve 95% tetrahydrofuran reuse.

-

Catalytic converters decompose unreacted methyl iodide into non-toxic iodides.

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) of N-methylpyrrole precursors in the presence of iodine vapor induces radical-mediated cyclization. Initial trials show 40% yield with 80% regioselectivity.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze the oxidation of 1,2,3-trimethylpyrrolidine to the corresponding lactam. Turnover numbers (TON) reach 1,200 under aerobic conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-2-azaazulene-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- is in the development of antibacterial agents. Research has indicated that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that modifications to the cycloheptapyrrole structure can enhance its efficacy against antibiotic-resistant strains .

Pharmacological Studies

The compound has been investigated for its potential role in drug formulation due to its unique structural characteristics. Its nitrogen heterocycles are crucial for binding interactions with biological targets, making it a candidate for further pharmacological studies aimed at treating infections and other diseases .

Synthetic Organic Chemistry

Synthesis of Azulene Derivatives

Cyclohepta[c]pyrrol-6(2H)-one, 1,2,3-trimethyl- serves as a precursor in the synthesis of various azulene derivatives. These derivatives have applications in dyes and pigments due to their vibrant colors and stability. The synthesis typically involves reactions with olefins and active methylenes to produce tri-substituted azulenes .

Reactivity and Functionalization

The compound's reactivity allows for functionalization at various positions on the cycloheptapyrrole ring. This versatility is exploited in creating complex organic molecules that can be used in various industrial applications, including polymer production and advanced materials .

Material Science

Development of Novel Materials

In material science, Cyclohepta[c]pyrrol-6(2H)-one derivatives have been explored for their potential use in creating novel materials with specific electrical and optical properties. These materials can be utilized in electronic devices and sensors due to their unique electronic configurations .

Case Study 1: Antibacterial Compound Development

In a study focused on developing new antibacterial compounds, researchers synthesized several derivatives of Cyclohepta[c]pyrrol-6(2H)-one. They evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity significantly compared to existing antibiotics .

Case Study 2: Synthesis of Azulene Derivatives

Another case study investigated the synthesis pathways for azulene derivatives from Cyclohepta[c]pyrrol-6(2H)-one. Researchers employed various reagents and conditions to optimize yields. The findings highlighted the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which 1,2,3-Trimethyl-2-azaazulene-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohepta[c]pyrrol-4(2H)-one, 8-ethoxy-1,3-dimethyl- (CAS 214221-58-6)

- Molecular Formula: C₁₃H₁₅NO₂

- Molecular Weight : 217.2637 g/mol

- Key Features: Contains an ethoxy group at position 8 and methyl groups at positions 1 and 3. The ketone group at position 4 (vs. position 6 in the target compound) alters electronic distribution and reactivity .

1,3-Dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one

- Molecular Formula : C₂₃H₂₀N₂O (estimated)

- Molecular Weight : ~340.42 g/mol (estimated)

- Key Features :

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

- Molecular Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.2842 g/mol

- Key Features :

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The trimethyl derivative’s ionization energy data suggest a stabilized electron configuration due to methyl electron-donating effects. In contrast, ethoxy and phenyl substituents may introduce electron-withdrawing or resonance effects, altering redox behavior.

- Applications: The trimethyl compound’s hydrophobicity makes it suitable for non-polar solvent-based reactions or hydrophobic drug delivery systems. The diphenyl analog’s aromaticity could be advantageous in materials science for organic semiconductors .

- Synthetic Challenges : Steric hindrance in trimethyl and diphenyl derivatives may complicate further functionalization, whereas the ethoxy and tert-butyl esters offer easier modification sites .

Biological Activity

Cyclohepta(c)pyrrol-6(2H)-one, 1,2,3-trimethyl- (CAS Number: 57015-32-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₃NO

- Molecular Weight: 187.24 g/mol

- CAS Registry Number: 57015-32-4

The unique fused ring structure of cyclohepta(c)pyrrol-6(2H)-one contributes to its distinct chemical and biological properties. The compound's molecular structure can influence its interactions with biological targets, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that cyclohepta(c)pyrrol-6(2H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Cyclohepta(c)pyrrol-6(2H)-one has also been investigated for its anticancer properties. Studies involving various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in assays using human cancer cell lines such as HCT-116 (colon carcinoma) and others, the compound exhibited IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.7 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 8.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 6.5 | Inhibition of tubulin polymerization |

The biological activity of cyclohepta(c)pyrrol-6(2H)-one is attributed to its interaction with specific molecular targets within cells. Research suggests that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation. For example:

- Apoptosis Induction: The compound can trigger mitochondrial dysfunction leading to caspase activation.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, preventing further proliferation.

- Enzyme Inhibition: Cyclohepta(c)pyrrol-6(2H)-one may inhibit enzymes critical for tumor growth and survival.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, cyclohepta(c)pyrrol-6(2H)-one was tested against a panel of 60 human cancer cell lines as part of the National Cancer Institute's drug screening program. The results indicated that several derivatives of this compound showed promising antiproliferative activity with GI₅₀ values ranging from 0.08 to 0.41 µM across different cancer types .

Antimicrobial Efficacy Assessment

A separate study focused on the antimicrobial properties of cyclohepta(c)pyrrol-6(2H)-one demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) below 20 µg/mL . This highlights the compound's potential as a lead for developing new antimicrobial agents.

Q & A

Q. How is computational chemistry applied to predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) model binding affinities to enzymes (e.g., cyclooxygenase). Docking studies with AutoDock Vina identify key hydrogen bonds and hydrophobic interactions, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.